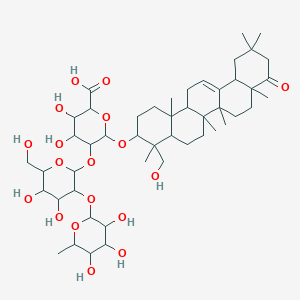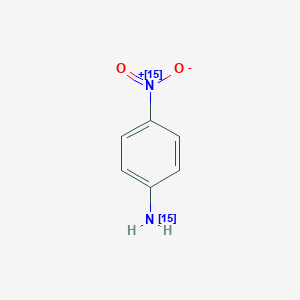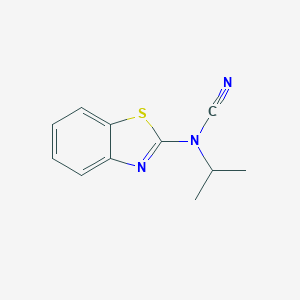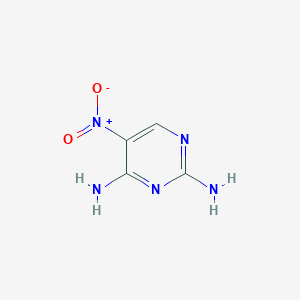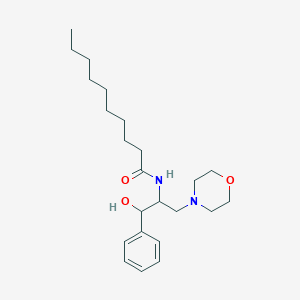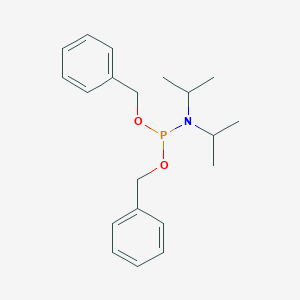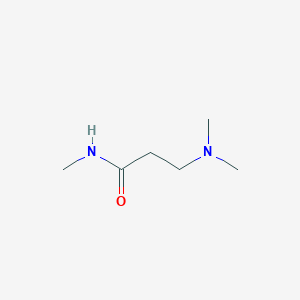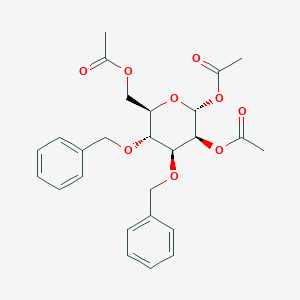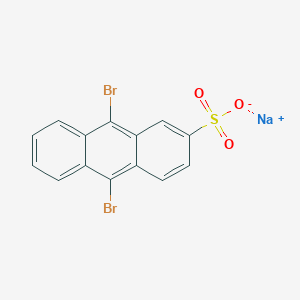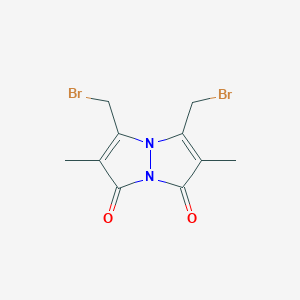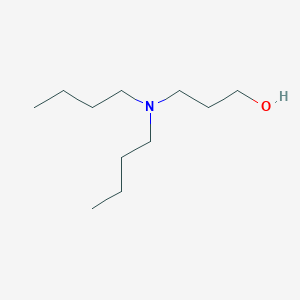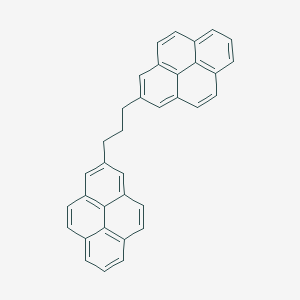
1,3-Di-(2-pyrenyl)propane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Di-(2-pyrenyl)propane has been explored through different methods. Research indicates that the compound can be effectively synthesized, demonstrating the feasibility of generating this compound for further studies and applications. For instance, the synthesis and coordination chemistry involving similar pyrenyl compounds provide insights into possible synthetic routes and the chemical versatility of the pyrenyl group in complex formations (Mann et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of 1,3-Di-(2-pyrenyl)propane reveals interesting aspects of its configuration and electronic properties. Studies have shown that the compound exhibits significant photophysical properties due to its molecular structure, including excimer formation dynamics which are influenced by the molecular environment and temperature (Yadav, Kurur, & Pandey, 2015).
Chemical Reactions and Properties
Chemical reactions involving 1,3-Di-(2-pyrenyl)propane highlight its reactive nature and potential for forming complex molecular structures. For example, the formation of exciplexes and excimers under specific conditions indicates the compound's ability to participate in complex photophysical processes (Swinnen et al., 1985).
Physical Properties Analysis
The physical properties of 1,3-Di-(2-pyrenyl)propane, such as fluorescence decay kinetics and excimer formation dynamics, have been extensively studied. These investigations provide valuable information on the compound's behavior under various conditions and its potential applications in materials science and photophysical research (Zachariasse et al., 1985).
Chemical Properties Analysis
The chemical properties of 1,3-Di-(2-pyrenyl)propane, particularly its interactions and reactivity, have been analyzed through various studies. The compound's ability to form excimers and interact with other molecules in specific environments highlights its unique chemical properties and potential applications in developing novel materials and studying molecular interactions (Jurado, Almeida, & Madeira, 1991).
Wissenschaftliche Forschungsanwendungen
Excimer Formation and Interaction : It is used to study excimer formation and the interaction between pyrene groups intramolecularly. This understanding is crucial in the field of photochemistry and molecular electronics (Declercq et al., 1993).
Studying Membrane Lipids : This compound is instrumental in researching the fluidity of bacterial membrane lipids. Notably, a decrease in fluidity is observed at higher temperatures, indicating its potential application in understanding cellular processes and membrane dynamics (Jurado, Almeida, & Madeira, 1991).
Lipid-Protein Interactions : It serves as a useful probe to report on lipid-protein interactions, particularly in relation to its strong interaction with lipid bilayers at specific pH levels. This application is vital for understanding biological processes at the molecular level (Dangreau, Joniau, de Cuyper, & Hanssens, 1982).
Sarcoplasmic Reticulum Membranes : The compound can probe the fluidity of sarcoplasmic reticulum membranes without causing detectable damage, which is significant in the study of muscle physiology and biochemistry (Almeida, Vaz, Zachariasse, & Madeira, 1982).
Kinetic Uniformity in Excimers : It acts as a single kinetically uniform group in forming excimers, which allows for the application of the Birks scheme in intramolecular cases. This aspect is important for understanding molecular kinetics and interactions (Zachariasse, Duveneck, & Kühnle, 1985).
Phosphatidylcholine Bilayers : Its intramolecular excimer formation is used to investigate fluidity in phosphatidylcholine bilayers and to detect phase transitions at specific temperatures, contributing to the understanding of lipid bilayer dynamics (Zachariasse, Kühnle, & Weller, 1980).
Supercritical Carbon Dioxide : The compound's intramolecular excimer formation in supercritical carbon dioxide relates to local concentration augmentation as a mechanism for solute-solute clustering. This finding has implications for supercritical fluid applications and solute dynamics (Rollins, Dabestani, & Sun, 1997).
Interaction with Cyclodextrins : The association of 1,3-bis(pyrenyl)propane with α-cyclodextrin forms weakly bound ground state dimers, emitting excimer fluorescence, which is of interest in the study of host-guest chemistry (Pistolis & Malliaris, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-pyren-2-ylpropyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24/c1(4-22-18-28-14-10-24-6-2-7-25-11-15-29(19-22)34(28)32(24)25)5-23-20-30-16-12-26-8-3-9-27-13-17-31(21-23)35(30)33(26)27/h2-3,6-21H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBVSYFFOLHMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913984 | |
| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-(2-pyrenyl)propane | |
CAS RN |
97325-55-8 | |
| Record name | 1,3-Di-(2-pyrenyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097325558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![p-Ethylcalix[7]arene](/img/structure/B43631.png)
